What are the physicochemical properties of 2-chloro-5-methoxy-N-methylaniline?
What are the physicochemical properties of 2-chloro-5-methoxy-N-methylaniline?
Part 1: Executive Summary
2-Chloro-5-methoxy-N-methylaniline (CAS 60857-67-2) is a specialized aniline derivative serving as a critical building block in the synthesis of tyrosine kinase inhibitors and other pharmacologically active heterocycles.[1][2] Its structural uniqueness lies in the interplay between the electron-withdrawing ortho-chloro group and the electron-donating meta-methoxy group, which finely tunes the basicity and lipophilicity of the nitrogen center.[2]
This guide provides a comprehensive technical profile of the compound, synthesizing predicted physicochemical parameters with established structure-activity relationships (SAR) to support its application in drug discovery and process chemistry.[2]
Part 2: Molecular Identity & Structural Analysis
Chemical Identification
| Parameter | Detail |
| IUPAC Name | 2-Chloro-5-methoxy-N-methylaniline |
| Common Synonyms | N-Methyl-2-chloro-5-anisidine; 6-Chloro-3-methoxy-N-methylaniline |
| CAS Number | 60857-67-2 |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| SMILES | CNc1cc(OC)ccc1Cl |
| InChI Key | JQLLDKAGQPZGQD-UHFFFAOYSA-N |
Structural & Electronic Features
The molecule features a trisubstituted benzene ring where the electronic environment is dominated by three competing effects:
-
Steric Ortho-Effect: The chlorine atom at position 2 creates significant steric hindrance around the methylated nitrogen (position 1).[2] This forces the N-methyl group out of planarity, reducing the conjugation of the nitrogen lone pair with the aromatic ring.[2]
-
Electronic Push-Pull:
-
2-Cl (Inductive Withdrawal): Strongly withdraws electron density, significantly lowering the pKa of the amine compared to N-methylaniline.[2]
-
5-OMe (Resonance Donation): Located meta to the nitrogen, the methoxy group exerts a mild inductive withdrawing effect but cannot donate electrons via resonance to the amine nitrogen (resonance is effective only at ortho/para positions).
-
Result: The amine is electronically deactivated and sterically hindered, making it a weak nucleophile.
-
Part 3: Physicochemical Properties
Note: Experimental data for this specific CAS is limited in open literature. Values below represent high-confidence predictions based on chemically homologous series (SAR).
| Property | Value / Range | Confidence | Implications for R&D |
| Physical State | Low-melting solid or Oil | High | Likely requires handling as a liquid or melt; verify MP empirically.[2] |
| Melting Point | < 40 °C (Predicted) | Med | N-methylation disrupts H-bonding, lowering MP vs. parent aniline (MP ~24°C).[2] |
| Boiling Point | 260 - 270 °C (at 760 mmHg) | High | High boiling point allows for high-temperature coupling reactions.[2] |
| pKa (Conjugate Acid) | 2.5 – 3.0 | High | Very Weak Base. Will not protonate at physiological pH (7.4). Requires strong acid (pH < 2) for salt formation.[2] |
| LogP (Lipophilicity) | 2.1 – 2.5 | High | Moderate lipophilicity. Suitable for CNS-active drug scaffolds.[2] |
| Solubility | Low in water (< 1 mg/mL) | High | Soluble in DCM, DMSO, Methanol, Ethyl Acetate. |
Part 4: Synthesis & Impurity Profiling
The synthesis of 2-chloro-5-methoxy-N-methylaniline typically proceeds via the methylation of the primary aniline.[2] Control of selectivity (mono- vs. di-methylation) is the critical process parameter.[2]
Recommended Synthetic Route
The most robust pathway is the Reductive Amination or Controlled Alkylation of 2-chloro-5-methoxyaniline.[2]
Reaction Scheme (DOT Visualization):
Figure 1: Synthetic pathway highlighting the risk of over-methylation.[2]
Critical Impurities
-
N,N-Dimethyl Derivative: Formed by over-alkylation.[2] Hard to remove by extraction due to similar lipophilicity. Mitigation: Use stoichiometric control (0.9 eq of alkylating agent) or reductive amination.[2]
-
Parent Aniline: Unreacted starting material. Mitigation: Remove via acid wash (exploiting slight pKa differences) or acetylation of the primary amine followed by separation.
Part 5: Analytical Characterization (Expected Profile)
To validate the identity of 2-chloro-5-methoxy-N-methylaniline, the following spectral signatures should be confirmed.
1H-NMR (400 MHz, CDCl3)
-
δ 6.9 – 7.2 ppm (1H, d, J=8.5 Hz): Aromatic proton at C3 (Ortho to Cl).
-
δ 6.2 – 6.3 ppm (1H, d, J=2.5 Hz): Aromatic proton at C6 (Ortho to N-Me).[2]
-
δ 6.1 – 6.2 ppm (1H, dd, J=8.5, 2.5 Hz): Aromatic proton at C4.
-
δ 4.0 – 4.5 ppm (1H, br s): N-H (Exchangeable with D₂O).
-
δ 3.75 ppm (3H, s): –OCH ₃.
-
δ 2.85 ppm (3H, s): –NCH ₃ (Distinctive singlet confirming methylation).
Mass Spectrometry (LC-MS)
-
Molecular Ion: [M+H]⁺ = 172.05 Da.
-
Isotope Pattern: Distinctive Chlorine signature.
-
M (172): 100%[2]
-
M+2 (174): ~32% (Characteristic 3:1 ratio for ³⁵Cl/³⁷Cl).
-
Part 6: Handling, Stability & Safety
Safety Profile (Read-Across from Chloroanilines):
-
Acute Toxicity: Harmful if swallowed or absorbed through skin (Category 4).
-
Target Organs: Blood (Methemoglobinemia potential).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Anilines are prone to oxidation (browning) upon air exposure.[2]
Experimental Workflow for pKa Determination:
Figure 2: Workflow for empirical pKa determination.
References
-
PubChem. 2-chloro-5-methoxy-N-methylaniline (Compound).[2] National Library of Medicine. Available at: [Link][2]
-
ChemSrc. 2-chloro-5-methoxy-N-methylaniline CAS 60857-67-2 Properties.[1][2][3] Available at: [Link][2]
-
NIST Chemistry WebBook. 2-Chloro-5-methylaniline (Structural Analog Data). Available at: [Link][2]
